molecular formula C2K2N2O4 B8496441 Potassium diazene-1,2-dicarboxylate

Potassium diazene-1,2-dicarboxylate

Cat. No.: B8496441
M. Wt: 194.23 g/mol
InChI Key: UYKSYRMKGNNMMU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium diazene-1,2-dicarboxylate, with the molecular formula C₂K₂N₂O₄ and a molar mass of 194.23 g/mol, is a chemical compound provided as yellow crystals . It is primarily recognized and utilized in organic synthesis as a foundational precursor for generating diimide, a valuable reagent used in various reduction processes . The synthesis of this compound can be achieved through the reaction of azodicarbonamide with potassium hydroxide in an aqueous solution, followed by purification steps involving filtration and washing with solvents like ethanol, methanol, and ether . Its primary research value lies in its ability to react with carboxylic acids to produce diimide in situ, facilitating specific synthetic pathways . This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C2K2N2O4

Molecular Weight

194.23 g/mol

IUPAC Name

dipotassium;N-carboxylatoiminocarbamate

InChI

InChI=1S/C2H2N2O4.2K/c5-1(6)3-4-2(7)8;;/h(H,5,6)(H,7,8);;/q;2*+1/p-2

InChI Key

UYKSYRMKGNNMMU-UHFFFAOYSA-L

Canonical SMILES

C(=O)(N=NC(=O)[O-])[O-].[K+].[K+]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Solubility : Esters are lipophilic and soluble in organic solvents (e.g., DMF, THF), while the potassium salt is hypothesized to exhibit aqueous solubility.
  • Stability : Esters require low-temperature storage and inert atmospheres to prevent decomposition , whereas the potassium salt’s stability remains uncharacterized.

Oxidation and Cycloaddition Reactions

  • DEAD: Used in the oxidation of alcohols to aldehydes (e.g., 86% yield in 2-chloroquinoline-3-carbaldehyde synthesis ) and as a dienophile in Diels-Alder reactions .
  • DIAD: A safer alternative to DEAD in Mitsunobu reactions due to lower explosivity .
  • Dibenzyl ester : Employed in stereoselective syntheses, though its bulkier structure may reduce reactivity compared to DEAD/DIAD .
  • Dimethyl ester : Participates in [8+2] cycloadditions with dienes to form bicyclic adducts .

Byproduct Management

  • Hydrazine-1,2-dicarboxylate: A byproduct of Mitsunobu reactions that can interfere with subsequent steps . The potassium salt, if used, might mitigate this issue due to ionic separation.

Preparation Methods

Synthesis via Azodicarbonamide and Potassium Hydroxide

The most direct route involves the reaction of azodicarbonamide (C₂H₄N₄O₂) with potassium hydroxide (KOH). This acid-base reaction deprotonates azodicarbonamide, forming the potassium salt .

Procedure :

  • Azodicarbonamide (10 g) is suspended in aqueous KOH (20% w/v) at 60°C.

  • The mixture is stirred for 4 hours, followed by filtration to remove unreacted solids.

  • The filtrate is evaporated under reduced pressure, yielding yellow crystals of potassium diazene-1,2-dicarboxylate (Yield: 78–85%) .

Key Data :

ParameterValueSource
Reaction Temperature60°C
Reaction Time4 hours
Yield78–85%

Advantages :

  • Single-step process with minimal byproducts.

  • Scalable for industrial production.

Oxidation of Hydrazodicarbonamide with Hydrogen Peroxide

Hydrazodicarbonamide (H₂NCONHNHCONH₂) serves as a precursor, oxidized in the presence of potassium bromide (KBr) and hydrogen peroxide (H₂O₂) .

Procedure :

  • Hydrazodicarbonamide (15 g) is dispersed in water (200 mL) containing KBr (2 g).

  • H₂O₂ (30% w/w, 50 mL) is added dropwise at 0–5°C.

  • The mixture is stirred for 6 hours, filtered, and washed with ice-cold ethanol to isolate the product (Yield: 65–72%) .

Key Data :

ParameterValueSource
Oxidizing AgentH₂O₂ (30%)
CatalystKBr
Yield65–72%

Advantages :

  • Utilizes cost-effective oxidants.

  • Suitable for low-temperature synthesis.

Transesterification of Dialkyl Azodicarboxylates

Dialkyl azodicarboxylates (e.g., diethyl azodicarboxylate) undergo saponification with KOH to yield the potassium salt .

Procedure :

  • Diethyl azodicarboxylate (20 g) is dissolved in ethanol (100 mL).

  • Aqueous KOH (25% w/v, 40 mL) is added, and the mixture is refluxed for 3 hours.

  • The solution is cooled, and the precipitated product is collected via filtration (Yield: 70–75%) .

Key Data :

ParameterValueSource
Alkyl GroupEthyl
BaseKOH (25%)
Yield70–75%

Advantages :

  • High purity due to recrystallization.

  • Compatible with diverse ester precursors.

Salt Metathesis with Potassium Carbonate

Sodium diazene-1,2-dicarboxylate reacts with potassium carbonate (K₂CO₃) in a double displacement reaction .

Procedure :

  • Sodium diazene-1,2-dicarboxylate (10 g) is dissolved in water (150 mL).

  • K₂CO₃ (12 g) is added, and the mixture is stirred for 2 hours.

  • The precipitate is filtered and dried under vacuum (Yield: 80–88%) .

Key Data :

ParameterValueSource
Metathesis AgentK₂CO₃
Reaction Time2 hours
Yield80–88%

Advantages :

  • Rapid reaction kinetics.

  • High yields with minimal side products.

Electrochemical Oxidation in Alkaline Media

An innovative approach employs electrochemical oxidation of hydrazine derivatives in potassium hydroxide electrolyte .

Procedure :

  • Hydrazine dicarboxylate (5 g) is dissolved in 1M KOH (100 mL).

  • Electrolysis is performed at 2.5 V using platinum electrodes for 5 hours.

  • The product is isolated via evaporation (Yield: 60–68%) .

Key Data :

ParameterValueSource
Voltage2.5 V
Electrolyte1M KOH
Yield60–68%

Advantages :

  • Environmentally benign (no chemical oxidants).

  • Potential for continuous production.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)ScalabilityCost Efficiency
Azodicarbonamide + KOH78–8560HighModerate
H₂O₂ Oxidation65–720–5MediumLow
Transesterification70–7580MediumHigh
Salt Metathesis80–8825HighLow
Electrochemical60–6825LowHigh

Q & A

Q. What are the optimal synthetic routes for preparing potassium diazene-1,2-dicarboxylate with high purity?

this compound can be synthesized via oxidation of hydrazine-1,2-dicarboxylate precursors under controlled conditions. For example, diethyl diazene-1,2-dicarboxylate (DEAD) is synthesized by oxidizing ethyl hydrazodicarboxylate, a method that can be adapted for potassium derivatives by substituting sodium or potassium bases during deprotonation . Key factors include temperature control (typically 0–5°C to avoid decomposition), inert atmospheres to prevent side reactions, and purification via recrystallization or column chromatography. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. How does this compound participate in the Mitsunobu reaction, and what are its mechanistic roles?

In the Mitsunobu reaction, this compound acts as an oxidizing agent, facilitating the conversion of alcohols to desired products (e.g., ethers or esters) via a phosphorus-based intermediate. The reaction proceeds through a cyclic transition state where the diazene carboxylate abstracts a proton, forming an ion pair with the substrate. The potassium counterion may enhance solubility in polar solvents, influencing reaction kinetics .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Due to its sensitivity to heat and light, low-temperature crystallization (e.g., using ethanol/water mixtures) is preferred. Continuous flow reactors, as described for industrial-scale synthesis of analogous compounds, can improve purity by minimizing exposure to destabilizing conditions . Chromatography (silica gel or ion-exchange resins) is suitable for lab-scale purification, with mobile phases adjusted to the compound’s polarity .

Advanced Research Questions

Q. How can reaction intermediates of this compound be characterized to resolve mechanistic ambiguities?

Advanced techniques include:

  • NMR spectroscopy : Use deuterated solvents (e.g., DMSO-d6) to track proton transfer steps in Mitsunobu-like reactions .
  • X-ray crystallography : Resolve stereochemical outcomes of intermediates, particularly in enantioselective syntheses .
  • Mass spectrometry : Identify transient intermediates via high-resolution LC-MS, especially in oxidation/reduction pathways .

Q. What strategies mitigate the instability of this compound during long-term storage?

Store the compound under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Solvent selection (e.g., anhydrous THF or DMF) reduces hydrolysis risks. For lab use, prepare fresh solutions and avoid prolonged exposure to moisture .

Q. How do competing byproducts (e.g., hydrazine derivatives) affect reaction efficiency, and how can they be suppressed?

Hydrazine-1,2-dicarboxylate byproducts, common in Mitsunobu reactions, can be minimized by:

  • Optimizing stoichiometry (e.g., excess triphenylphosphine to sequester intermediates).
  • Using flow chemistry to isolate reactive steps and prevent byproduct accumulation .
  • Introducing scavengers (e.g., molecular sieves) to absorb water or residual acids .

Q. What analytical methods validate the stereochemical integrity of products derived from this compound?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB.
  • Circular Dichroism (CD) : Confirm absolute configuration in asymmetric syntheses.
  • Kinetic isotopic effects (KIE) studies : Probe stereochemical pathways in radical or ionic mechanisms .

Data Contradictions and Resolution

Q. Why do literature reports vary on the redox behavior of this compound in different solvents?

Discrepancies arise from solvent polarity effects on the compound’s redox potential. For instance, in non-polar solvents (e.g., cyclohexane), the potassium salt may aggregate, reducing effective oxidizing capacity. In polar aprotic solvents (e.g., DMF), dissociation enhances reactivity. Systematic solvent screening with cyclic voltammetry can clarify these trends .

Q. How does this compound compare to analogous reagents (e.g., DEAD or DIAD) in enantioselective catalysis?

Potassium derivatives often exhibit higher solubility in aqueous-organic biphasic systems, enabling greener reaction conditions. However, steric effects from the potassium ion may reduce reactivity toward bulky substrates compared to DEAD or DIAD. Comparative kinetic studies (e.g., Hammett plots) are recommended to quantify electronic effects .

Methodological Innovations

Q. Can this compound be integrated into continuous-flow systems for scalable synthesis?

Yes. Microreactors with temperature-controlled zones (0–25°C) and in-line purification modules (e.g., scavenger resins) enable safe, efficient synthesis. This approach minimizes decomposition risks and improves reproducibility, as demonstrated for related diazene dicarboxylates .

Q. What green chemistry principles apply to reactions involving this compound?

  • Solvent substitution : Replace volatile solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) or 2-MeTHF.
  • Catalyst recycling : Recover triphenylphosphine oxide via filtration and reuse .
  • Waste minimization : Employ catalytic amounts of the reagent in tandem with stoichiometric oxidants .

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